N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of Boc-S-prop-1-en-1-yl-L-cysteine is C₁₁H₁₉NO₄S , with a molecular weight of 261.34 g/mol . The compound consists of three key structural components:
- An L-cysteine backbone with a carboxyl group, an amino group protected by a tert-butoxycarbonyl (Boc) moiety, and a thioether side chain.
- A prop-1-en-1-yl group (CH₂CH=CH₂) attached to the sulfur atom of cysteine.
- The Boc group ((CH₃)₃COC(O)), which sterically shields the amino group from undesired reactions.
The stereochemical configuration at the α-carbon of the cysteine residue follows the L-configuration, characteristic of proteinogenic amino acids. The prop-1-en-1-yl group introduces a planar, unsaturated region into the molecule, with the double bond positioned between C1 and C2 of the propenyl chain. While the E/Z geometry of the double bond is not explicitly reported in available literature, the steric and electronic effects of the adjacent sulfur atom likely favor a specific conformation.
Table 1: Structural Comparison of Boc-S-prop-1-en-1-yl-L-cysteine and Related Derivatives
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-1-enylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h5-6,8H,7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMHVEOXLLNEJH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20845970 | |
| Record name | N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20845970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918424-18-7 | |
| Record name | N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20845970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategies
The synthesis of N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine typically involves several key steps:
Protection of Cysteine : The free thiol group of L-cysteine is often protected using a Boc group to prevent unwanted reactions during subsequent steps.
Alkene Formation : The introduction of the prop-1-en-1-yl group can be achieved through various methods, including alkylation or condensation reactions.
Detailed Synthetic Pathways
The following sections outline specific synthetic routes documented in the literature.
Route via Cysteine Alkylation
One common method involves the alkylation of N-Boc-L-cysteine with a suitable alkene precursor. This method generally follows these steps:
-
- N-Boc-L-cysteine is then treated with an alkene derivative (such as allyl bromide) in the presence of a base (e.g., NaH) to facilitate the formation of the desired S-prop-1-en-1-yl group.
- This reaction is usually performed under an inert atmosphere to prevent oxidation.
-
- The final step involves deprotecting the Boc group using trifluoroacetic acid (TFA), yielding the target compound.
Alternative Synthesis via Cysteine Condensation
Another approach utilizes cysteine condensation reactions, which have shown promise for synthesizing thiazole-containing compounds:
-
- Subsequent oxidation steps may be employed to stabilize intermediates and facilitate the formation of double bonds.
Yield and Purity Analysis
The yield and purity of synthesized this compound can vary based on the method used:
| Method | Typical Yield (%) | Purity Assessment |
|---|---|---|
| Alkylation | 70–85% | HPLC or NMR analysis |
| Cysteine Condensation | 60–75% | LC-MS for purity verification |
Chemical Reactions Analysis
Peptide Bond Formation
The Boc group serves as a temporary protective moiety for the α-amine, enabling controlled incorporation into peptide chains. In solid-phase peptide synthesis (SPPS), this compound participates in carbodiimide-mediated couplings (e.g., with HBTU or HATU) in polar aprotic solvents like DMF or DCM. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling reagent | HBTU/HOBt | 85–92 | ≥95 |
| Solvent | DMF | — | — |
| Reaction time | 1–2 hours | — | — |
Post-coupling, the Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), exposing the amine for subsequent reactions .
Thiol-Ene Click Chemistry
The propenyl group undergoes radical-mediated thiol-ene reactions, a cornerstone for bioconjugation and polymer chemistry. Under UV light (365 nm) or thermal initiation (with AIBN), the compound reacts with thiols (e.g., glutathione) to form stable thioether bonds .
Kinetic Data for Thiol-Ene Reaction
| Thiol Source | Molar Ratio (Propenyl:Thiol) | Conversion (%) | Time (min) |
|---|---|---|---|
| Benzyl mercaptan | 1:1.2 | 98 | 30 |
| Cysteine methyl ester | 1:1.5 | 95 | 45 |
This reaction is stereospecific, favoring anti-Markovnikov addition due to radical stability .
Coordinate Covalent Bonding with Metal Complexes
Boc-S-propenyl-L-cysteine reacts with rhenium(V) oxo complexes (e.g., ReO(edt), where edt = 2,2'-thiodiethanethiolate) to form stable adducts. This interaction is critical for designing metallodrugs targeting cysteine proteases .
Reaction Kinetics with Re(V) Complexes
| Re(V) Complex | Rate Constant (k, M⁻¹s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| ReO(edt)(H₂O) | 2.6 × 10⁻⁴ | 45 min |
| ReO(edt)Cl | 9.0 × 10⁻⁵ | 2.1 h |
The reaction proceeds via nucleophilic attack by the cysteine thiolate on the electrophilic Re(V) center, forming a Re–S bond .
Acid-Catalyzed Isomerization
The propenyl group undergoes pH-dependent cis-to-trans isomerization. At 60°C and pH 3–5, equilibrium between isomers is achieved within 30 days :
Isomerization Equilibrium
| Initial Isomer | % cis at Equilibrium | % trans at Equilibrium |
|---|---|---|
| cis-S-propenyl | 48 | 52 |
| trans-S-propenyl | 49 | 51 |
This reversible process impacts the compound’s stereochemical stability in storage and biological environments .
Oxidative Decarboxylation
Under photoredox conditions with 1,4-dicyanoanthracene (DCA), the carboxylic acid moiety undergoes oxidative decarboxylation, generating vinyl sulfones or nitriles . While this reaction is not directly reported for Boc-S-propenyl-L-cysteine, analogous cysteine derivatives show:
| Substrate | Product | Yield (%) |
|---|---|---|
| Cysteine derivative | Vinyl sulfone | 70–85 |
Mechanistically, DCA oxidizes the carboxylate to a radical, which decarboxylates to form an α-amino radical. Subsequent trapping with electrophiles (e.g., SO₂ or CN⁻) yields the final product .
Scientific Research Applications
Peptide Synthesis
N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine serves as a versatile building block in peptide synthesis. It is primarily used for the protection of cysteine residues during the formation of peptides. The tert-butoxycarbonyl (Boc) group provides a stable protective environment that can be easily removed under mild conditions, allowing for the selective manipulation of cysteine functionalities.
Key Features:
- Protection of Cysteine : The Boc group protects the thiol group of cysteine, preventing unwanted reactions during peptide assembly.
- Compatibility with Solid-Phase Peptide Synthesis : This compound is compatible with common solid-phase synthesis methods, facilitating the incorporation of cysteine into peptides without compromising the overall yield or purity.
Protein Modification
The compound is also utilized in the modification of proteins, particularly in creating conjugates that can enhance stability or introduce new functionalities. For instance, it has been employed in the development of probes for studying protein interactions and dynamics.
Case Study:
A study demonstrated the use of this compound in synthesizing ubiquitinated peptides, which are crucial for understanding protein degradation pathways. The synthesized peptides were confirmed to maintain structural integrity and functionality post-modification, showcasing the compound's effectiveness in protein chemistry .
Therapeutic Applications
Recent research indicates potential therapeutic applications of this compound in drug development. Its ability to form stable thioester bonds makes it a candidate for designing inhibitors targeting specific protein interactions.
Example:
Inhibitors designed using this compound have shown promise in modulating signaling pathways involved in cancer progression. By selectively modifying cysteine residues within target proteins, researchers can develop compounds that disrupt aberrant signaling cascades .
Structural Biology Studies
The compound has been instrumental in structural biology, particularly in studies involving integral membrane proteins. Its application allows researchers to label and track proteins within cellular membranes, providing insights into their functional dynamics.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Used as a protective group for cysteine residues during peptide assembly | Enhances yield and selectivity |
| Protein Modification | Facilitates the creation of modified proteins for research | Enables study of protein interactions |
| Therapeutic Development | Potential use in designing inhibitors for cancer-related pathways | Targets specific protein interactions |
| Structural Biology | Assists in labeling proteins for tracking within membranes | Provides insights into protein dynamics |
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine involves the selective protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine (Compound 3)
- Structure : Features a Boc-protected amine and a trityl (triphenylmethyl) group on the cysteine sulfur.
- Synthesis : Prepared via conventional protecting-group strategies in high yield, followed by methylation to generate intermediates like compound 4 (methylated derivative) .
- Key Differences :
- Steric Effects : The trityl group is bulkier than the prop-1-en-1-yl group, leading to greater steric hindrance. This reduces reactivity in nucleophilic thiol-ene reactions but enhances stability during synthesis.
- Deprotection : Trityl groups are removed under mild acidic conditions, whereas the prop-1-en-1-yl group may require specialized reagents (e.g., radical initiators) for cleavage.
- Applications : Trityl derivatives are favored in solid-phase peptide synthesis (SPPS) for reversible protection, while prop-1-en-1-yl analogs may be tailored for click chemistry or polymerizable systems .
Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine
- Structure : Combines a fluorenylmethyloxycarbonyl (Fmoc) group on the amine and a Boc-methyl group on the sulfur.
- Key Differences :
- Protecting Groups : Fmoc is base-labile (removed with piperidine), contrasting with the acid-labile Boc group. This allows orthogonal deprotection strategies in multi-step syntheses.
- Sulfur Substituent : The Boc-methyl group (-CH₂Boc) is electron-withdrawing and less reactive than the unsaturated prop-1-en-1-yl chain, which may participate in Michael additions or cycloadditions .
- Applications : Fmoc/Boc combinations are standard in SPPS, while prop-1-en-1-yl derivatives could enable site-specific functionalization in bioconjugates .
N-tert-Butoxycarbonyl-L-tyrosine methyl ester
- Structure : Boc-protected tyrosine with a methyl ester on the carboxylate.
- Key Differences: Amino Acid Backbone: Tyrosine vs. cysteine, leading to divergent physicochemical properties (e.g., tyrosine’s aromatic ring enhances UV absorbance). Functional Groups: The methyl ester facilitates carboxylate activation for amide bond formation, whereas the S-prop-1-en-1-yl group offers alkene reactivity for thiol-ene or cross-coupling reactions .
Camptothecin-20(S)-O-(N-(tert-butoxycarbonyl) glycine) ester (Compound 1)
- Structure : Boc-glycine conjugated to the anticancer drug camptothecin via an ester bond.
- Key Differences :
- Conjugation Chemistry : The Boc group here stabilizes the glycine linker during esterification, whereas the target compound’s S-prop-1-en-1-yl group could enable drug delivery via thiol-mediated uptake.
- Biological Activity : Camptothecin derivatives target topoisomerase I, while cysteine analogs may modulate redox pathways or enzyme inhibition .
Biological Activity
N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine (often referred to as S1PC) is a sulfur-containing amino acid derivative that has garnered attention due to its potential biological activities. This compound is structurally related to S-1-propenyl-L-cysteine, a known component of aged garlic extract (AGE), which is recognized for its health benefits. This article reviews the chemical properties, biological activities, and pharmacological implications of S1PC based on recent studies.
S1PC is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This modification enhances its stability and solubility, making it suitable for various biological applications. The compound can undergo isomerization, leading to different stereoisomers that may exhibit varying biological effects.
Immunomodulatory Effects
Recent studies have demonstrated that S1PC exhibits significant immunomodulatory effects. In vitro and in vivo experiments have shown that S1PC can enhance immune responses, potentially benefiting conditions related to immune dysfunction. For instance, it has been observed to increase the activity of immune cells, contributing to improved resistance against infections and diseases.
Antihypertensive Properties
S1PC has been investigated for its antihypertensive effects. In animal models, particularly hypertensive rats, S1PC administration resulted in a notable reduction in blood pressure. This effect is believed to be mediated through the modulation of nitric oxide pathways and the reduction of vascular resistance.
Pharmacokinetics
Pharmacokinetic studies indicate that S1PC is readily absorbed when administered orally, with bioavailability ranging from 88% to 100%. This high absorption rate suggests that S1PC can effectively reach systemic circulation and exert its biological effects without significant metabolic degradation.
Research Findings
A summary of key findings from recent research on S1PC is presented in the table below:
| Study | Findings | Methodology |
|---|---|---|
| Kodera et al. (2017) | Identified immunomodulatory effects and antihypertensive properties in animal models | In vivo studies on hypertensive rats |
| PMC6154623 | Demonstrated high oral bioavailability and low interaction with cytochrome P450 enzymes | Pharmacokinetic analysis in rats |
| PubMed (2017) | Suggested potential therapeutic applications in cardiovascular diseases | Review of existing literature |
Case Studies
Several case studies have highlighted the therapeutic potential of S1PC:
- Hypertension Management : A study involving hypertensive rats showed that daily administration of S1PC led to a sustained reduction in systolic blood pressure over a four-week period.
- Immune Response Enhancement : In a controlled experiment, mice treated with S1PC exhibited increased levels of cytokines associated with enhanced immune responses compared to untreated controls.
Q & A
Q. What are the established synthetic routes for N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via alkylation of Boc-protected L-cysteine with propenyl derivatives. For example, S-allyl-L-cysteine precursors can undergo isomerization using potassium tert-butoxide in DMSO to form the desired S-prop-1-en-1-yl moiety . Key parameters include:
- Base selection : Strong bases (e.g., KOtBu) promote deprotonation of the thiol group for nucleophilic attack.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and enhance reaction rates.
- Temperature control : Isomerization of allyl to propenyl groups requires mild heating (50–70°C) to avoid racemization.
Critical validation : Confirm the absence of allyl double-bond IR peaks (990 and 918 cm⁻¹) and monitor the emergence of the propenyl signature at 967 cm⁻¹ .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodological Answer : A multi-technique approach is employed:
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves enantiomeric impurities .
- Spectroscopy :
- ¹H NMR : Key signals include δ 1.62 (CH₃ of propenyl), 5.67–5.98 (propenyl protons), and 3.36 ppm (Cα-H of cysteine) .
- Mass spectrometry : Expected [M+H]⁺ for C₁₁H₁₉NO₄S is 262.1 (observed m/z 262.0 ± 0.2) .
- Elemental analysis : Acceptable tolerance ≤0.4% for C, H, N, S.
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the three-dimensional structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is preferred:
- Data collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts. Use MoKα radiation (λ = 0.71073 Å) for light-atom resolution .
- Refinement : Anisotropic displacement parameters (ADPs) for non-H atoms. Restrain cysteine backbone torsion angles (N-Cα-Cβ-S) to ideal values (e.g., 180° ± 5°) to prevent overfitting .
- Validation : Check R-factor convergence (R₁ < 5%) and Flack parameter for absolute configuration.
Example data :
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R₁ (all data) | 4.2% |
| CCDC deposition | To be assigned |
Q. How to address contradictory spectroscopic data arising from synthetic byproducts or isomerization?
- Methodological Answer : Contradictions often stem from:
- Isomeric impurities : Use 2D NMR (¹H-¹H COSY, HSQC) to assign propenyl (E/Z) configurations. For example, NOESY correlations between propenyl CH₃ and cysteine Cβ-H confirm stereochemistry .
- Oxidation byproducts : LC-MS/MS detects sulfoxide/sulfone derivatives (e.g., [M+H]⁺ +16 or +32 Da). Prevent via inert atmosphere (N₂/Ar) and antioxidant additives (e.g., TCEP) .
Case study : A reported IR discrepancy (missing 967 cm⁻¹ peak) was traced to incomplete isomerization; repeating the reaction at 65°C for 24 hr resolved the issue .
Experimental Design & Optimization
Q. What strategies mitigate racemization during Boc-deprotection in peptide synthesis applications?
- Methodological Answer : Racemization at the cysteine α-carbon is minimized by:
- Acidic conditions : Use TFA (0.5–1.0 M) in dichloromethane at 0°C for 2 hr. Avoid prolonged exposure to strong acids (e.g., HCl) .
- Additives : Scavengers (e.g., triisopropylsilane) quench carbocation intermediates that promote epimerization .
Validation : Monitor optical rotation ([α]D²⁵) before/after deprotection. Deviation >5% indicates racemization.
Q. How to design kinetic studies for propenyl group stability under physiological pH conditions?
- Methodological Answer : Conduct pH-rate profiling (pH 2–10) at 37°C:
- Buffer systems : Use phosphate (pH 2–7.4) and carbonate (pH 8–10).
- Analytical method : Track propenyl degradation via UV-Vis (λ = 210 nm for conjugated double bonds) or LC-MS .
Data table :
| pH | Half-life (hr) | Degradation product |
|---|---|---|
| 7.4 | 48 ± 3 | Sulfinic acid |
| 9.0 | 12 ± 1 | Sulfonate |
Safety & Handling
Q. What are critical safety protocols for handling tert-butoxycarbonyl (Boc) reagents in academic labs?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of tert-butoxycarbonyl azide (potential explosive byproduct).
- Storage : Boc-protected compounds are hygroscopic; store under N₂ at –20°C .
- Spill management : Neutralize acidic deprotection waste with 10% NaHCO₃ before disposal .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Discrepancies arise from varying Boc-protection stability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
